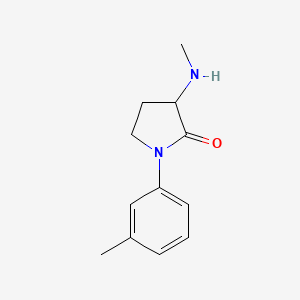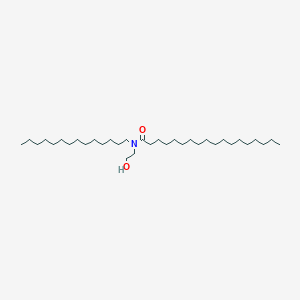
N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide: is a long-chain fatty acid amide. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide typically involves the reaction of a long-chain fatty acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the fatty acid to the amide. The product is then purified through various techniques such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, this compound is used to study the interactions of fatty acid amides with biological membranes and proteins.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and lubricants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide involves its interaction with lipid bilayers and proteins. The hydroxyethyl group allows it to form hydrogen bonds with other molecules, while the long alkyl chain interacts with hydrophobic regions of membranes or proteins. This dual interaction enhances the compound’s ability to modify membrane properties and protein functions.
Comparación Con Compuestos Similares
- N,N,N’,N’-Tetrakis-(2-hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
- N-(2-Hydroxyethyl)hexadecanamide
Uniqueness: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide is unique due to its specific combination of a hydroxyethyl group and a long alkyl chain, which provides it with distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
167019-13-8 |
|---|---|
Fórmula molecular |
C34H69NO2 |
Peso molecular |
523.9 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-tetradecyloctadecanamide |
InChI |
InChI=1S/C34H69NO2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-34(37)35(32-33-36)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36H,3-33H2,1-2H3 |
Clave InChI |
RRHXRNURLDLMBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(CCCCCCCCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


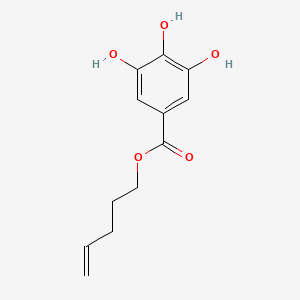
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
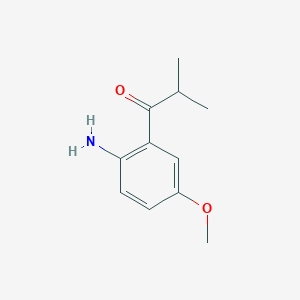

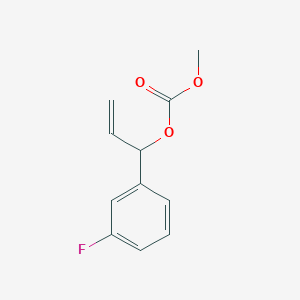

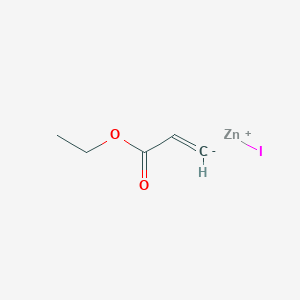
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)

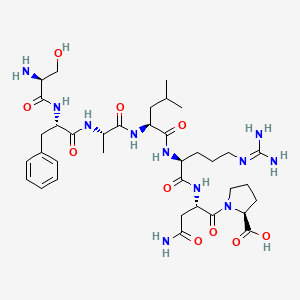
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)

